molecular formula C16H21Cl2NO3 B8497508 tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate

tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8497508
M. Wt: 346.2 g/mol
InChI Key: JFQYSEMGHBNRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a hydroxy group, along with a tert-butyl ester functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents like potassium permanganate or osmium tetroxide.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological targets, while the 2,4-dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid methyl ester
  • 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
  • 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique pharmacological properties and applications.

Properties

Molecular Formula

C16H21Cl2NO3

Molecular Weight

346.2 g/mol

IUPAC Name

tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3

InChI Key

JFQYSEMGHBNRMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 1,3-dichloro 4-iodobenzene (1.0 g, 3.66 mmol) in tetrahydrofuran (10 mL) at −20° C. was added isopropyl magnesium chloride (2M in tetrahydrofuran, 1.9 mL, 3.84 mmol). The solution was stirred for 30 min and then a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (0.73 g, 3.66 mmol) in tetrahydrofuran (5 mL) was added. The solution was allowed to warm to room temperature with stirring for 18 h. The reaction was quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3×10 mL). The organic extracts were combined, washed with brine (20 mL), dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in methanol (20 mL) followed by addition of sodium borohydride (0.14 g, 3.66 mmol). The resulting mixture was left stirring for 30 min. Methanol was removed in vacuo. Water (20 mL) was added to the residue and extracted with ethyl acetate (25 mL). The organic phase was dried over sodium sulfate. The gum obtained was chromatographed on silica gel using dichloromethane/methanol from 100% to 98% dichloromethane in a gradient fashion, to give the title compound as a white foamy solid (0.38 g, 30%). The material was used in next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Yield
30%

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